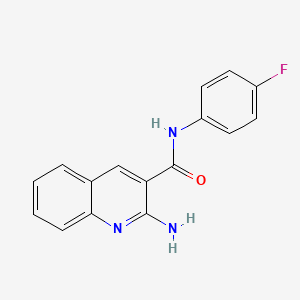

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

カタログ番号 B1361160

CAS番号:

524036-16-6

分子量: 281.28 g/mol

InChIキー: WPILZFUGFHJNCY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” is a compound with the CAS Number: 524036-16-6 . It has a molecular weight of 281.29 and its IUPAC name is 2-amino-N-(4-fluorophenyl)-3-quinolinecarboxamide .

Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” consists of a quinoline ring attached to a fluorophenyl group and an amide group . The InChI code for this compound is 1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) .Chemical Reactions Analysis

Quinoline derivatives, including “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide”, have been synthesized using various chemical reactions . The specific chemical reactions involved in the synthesis of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” are not mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” include a molecular weight of 281.29 .科学的研究の応用

Radioligand Development

- Quinoline-2-carboxamide derivatives, including those similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been investigated for their potential as radioligands in positron emission tomography (PET). These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs (Matarrese et al., 2001).

Anticancer Activity

- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have demonstrated significant anticancer activity. These compounds were synthesized using microwave irradiation and showed potent effects against various carcinoma cell lines (Bhatt et al., 2015).

Amylolytic Agents

- Fluorine bearing quinoline-4-carboxylic acids, closely related to the compound , have been synthesized and tested as amylolytic agents against Aspergillus fungi (Makki et al., 2012).

Dual c-Met/VEGFR2 Inhibitors

- N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which are structurally related to the compound , have been identified as potent dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have shown high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

- 3-Quinoline carboxamides, similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been optimized as selective inhibitors of ATM kinase. These compounds have shown potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).

Photophysical Properties

- Studies have been conducted on quinoline derivatives for their photophysical properties. These studies focus on developing compounds with fluorescent properties, which can be useful in various scientific applications (Novanna et al., 2020).

特性

IUPAC Name |

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPILZFUGFHJNCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221853 |

Source

|

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide | |

CAS RN |

524036-16-6 |

Source

|

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

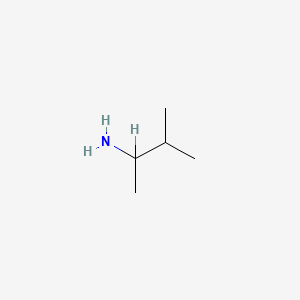

1,2-Dimethylpropylamine

598-74-3

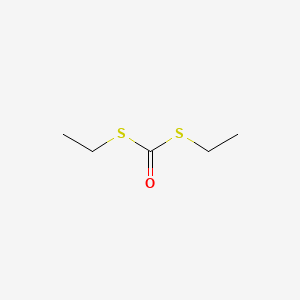

Bis(ethylsulfanyl)methanone

623-80-3

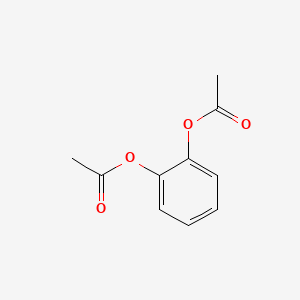

Catechol diacetate

635-67-6

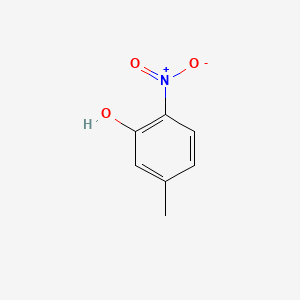

5-Methyl-2-nitrophenol

700-38-9